N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide
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Overview
Description
N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide is a chemical compound with a complex structure that includes a phenyl group, a ketone, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of a phenyl-substituted ketone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the acetamide bond. Specific reaction conditions, such as temperature and solvent choice, can significantly impact the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide include:
- N-{4-[(2R,3R)-3-(Hydroxymethyl)-5-oxo-2-morpholinyl]phenyl}acetamide
- N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a phenyl group, a ketone, and an acetamide moiety.
Properties
CAS No. |
655242-03-8 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[(2R)-3-oxo-5-phenylpentan-2-yl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
FKKLZVVHXASIAQ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C(=O)CCC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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